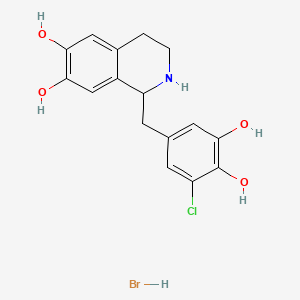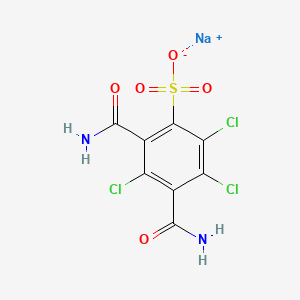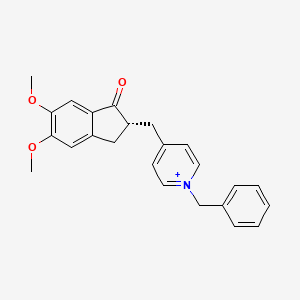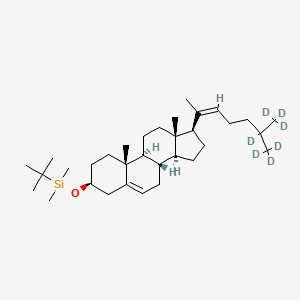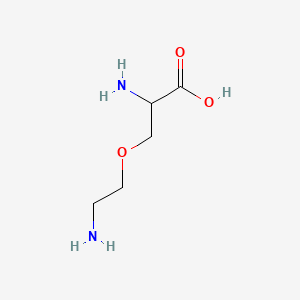
(9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid is a naturally occurring fatty acid derivative It is known for its unique structure, which includes two hydroxyl groups and a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid typically involves the epoxidation of linoleic acid followed by hydrolysis. The epoxidation can be carried out using peracids such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The resulting epoxide is then hydrolyzed to yield the dihydroxy compound.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts to achieve high specificity and yield. Enzymatic epoxidation followed by hydrolysis is a common method, utilizing enzymes such as lipoxygenases and epoxide hydrolases.
Analyse Chemischer Reaktionen
Types of Reactions
(9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.
Substitution: Acid chlorides and alcohols are used for esterification and etherification reactions, respectively.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Esters and ethers.
Wissenschaftliche Forschungsanwendungen
(9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of (9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and signaling pathways. The hydroxyl groups and double bond play crucial roles in its biological activity, influencing its binding to receptors and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vernolic Acid: (9Z)-(12S,13R)-12,13-Epoxyoctadecenoic acid, known for its epoxide group.
Linoleic Acid: A precursor to (9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid, containing two double bonds.
Ricinoleic Acid: Contains a hydroxyl group and a double bond but differs in the position of these functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a double bond. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C18H34O4 |
|---|---|
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(Z,12S,13R)-12,13-dihydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22)/b11-8-/t16-,17+/m1/s1 |
InChI-Schlüssel |
CQSLTKIXAJTQGA-GJGKEFFFSA-N |
Isomerische SMILES |
CCCCC[C@H]([C@H](C/C=C\CCCCCCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCC(C(CC=CCCCCCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13862353.png)


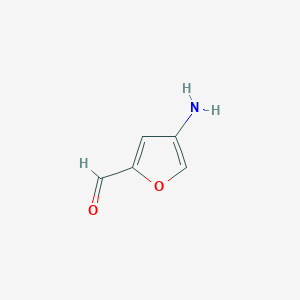

![2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate](/img/structure/B13862405.png)

